

Technical Guide: [4-(Chlorosulfonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: [4-(Chlorosulfonyl)phenyl]acetic acid

Cat. No.: B016784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Chlorosulfonyl)phenyl]acetic acid is a bifunctional organic compound containing both a carboxylic acid and a sulfonyl chloride group. This unique combination of reactive sites makes it a valuable building block in medicinal chemistry and materials science. The sulfonyl chloride moiety can readily react with amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic esters, respectively. Simultaneously, the carboxylic acid group offers a handle for amide bond formation or other modifications. This guide provides a comprehensive overview of the fundamental properties, synthesis, and purification of **[4-(Chlorosulfonyl)phenyl]acetic acid**.

Core Properties

The basic physicochemical properties of **[4-(Chlorosulfonyl)phenyl]acetic acid** are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ ClO ₄ S	[1]
Molecular Weight	234.66 g/mol	[1]
Appearance	White solid	[1]
Melting Point	134-136 °C	[2]
CAS Number	22958-99-2	[1]

Experimental Protocols

Synthesis of [4-(Chlorosulfonyl)phenyl]acetic acid

A plausible and common method for the synthesis of [4-(Chlorosulfonyl)phenyl]acetic acid involves the chlorosulfonation of phenylacetic acid.

Materials:

- Phenylacetic acid
- Chlorosulfonic acid
- Thionyl chloride
- Ice
- Dichloromethane (DCM) or other suitable organic solvent
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer

- Ice bath
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place phenylacetic acid. Cool the flask in an ice bath.
- Chlorosulfonation: Slowly add chlorosulfonic acid (typically 2-3 equivalents) to the cooled and stirred phenylacetic acid. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for some substrates to drive the reaction to completion.
- Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will decompose the excess chlorosulfonic acid and precipitate the crude product.
- Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane.
- Washing: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to remove any remaining acids.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **[4-(Chlorosulfonyl)phenyl]acetic acid**.

Purification of **[4-(Chlorosulfonyl)phenyl]acetic acid**

Recrystallization is a standard method for the purification of solid organic compounds like **[4-(Chlorosulfonyl)phenyl]acetic acid**.

Materials:

- Crude **[4-(Chlorosulfonyl)phenyl]acetic acid**
- Recrystallization solvent (e.g., a mixture of toluene and hexanes, or hot water)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and flask
- Filter paper
- Vacuum source

Procedure:

- Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A common choice for similar compounds is a mixture of a good solvent (like toluene or ethyl acetate) and a poor solvent (like hexanes or heptane).
- Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

- Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

While a complete set of experimentally verified spectra for **[4-(Chlorosulfonyl)phenyl]acetic acid** is not readily available in the public domain, the expected spectral data can be inferred from its structure and data from analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methylene ($-\text{CH}_2-$) protons adjacent to the carboxylic acid, and a set of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.
- ^{13}C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the carboxylic acid, a signal for the methylene carbon, and four distinct signals for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring.
- IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and the sulfonyl chloride group.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis and purification of **[4-(Chlorosulfonyl)phenyl]acetic acid**.

Signaling Pathways and Biological Activity

Despite a thorough review of the scientific literature, there is currently no specific information available that directly implicates **[4-(Chlorosulfonyl)phenyl]acetic acid** in a defined cellular signaling pathway. While derivatives of phenylacetic acid and sulfonyl chlorides are known to exhibit a wide range of biological activities, the specific biological targets and mechanism of action for this particular compound have not been elucidated in publicly accessible research.

Derivatives of similar structures, such as sulfonamides of 4-aminophenylacetic acid, have been investigated for their potential as peroxisome proliferator-activated receptor (PPAR) agonists, which are relevant in the context of diabetes.^[3] However, this does not provide a direct signaling pathway for the parent compound.

Due to this lack of specific information, a diagram illustrating a signaling pathway involving **[4-(Chlorosulfonyl)phenyl]acetic acid** cannot be provided at this time. Further research, such as high-throughput screening, proteomics, or transcriptomics studies, would be necessary to identify its biological targets and elucidate its potential role in cellular signaling.

Conclusion

[4-(Chlorosulfonyl)phenyl]acetic acid is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. This guide has provided an in-depth overview of its core properties, along with detailed, plausible protocols for its synthesis and purification. While its specific biological functions and involvement in signaling pathways remain to be explored, its chemical reactivity makes it a compound of interest for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-(Chlorosulfonyl)phenyl)acetic acid | C8H7ClO4S | CID 2735819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: [4-(Chlorosulfonyl)phenyl]acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016784#4-chlorosulfonyl-phenyl-acetic-acid-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com